

Ethyl beta-D-fructofuranoside CAS number

1820-84-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl beta-D-fructofuranoside*

Cat. No.: *B160367*

[Get Quote](#)

An In-Depth Technical Guide to Ethyl β-D-fructofuranoside (CAS 1820-84-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl β-D-fructofuranoside, a fructose-derived glycoside with emerging significance in biochemical research and drug development. We will delve into its chemical identity, synthesis and purification strategies, analytical characterization, and known biological activities, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Significance

Ethyl β-D-fructofuranoside (CAS: 1820-84-4) is an alkyl glycoside in which an ethyl group is attached to the anomeric carbon of a β-D-fructofuranose ring. While found naturally in some plants like Clerodendrum mandarinorum and Brachystemma calycinum, its primary route for research purposes is through enzymatic synthesis^[1]. Initially explored as an intermediate for producing biodegradable surfactants, recent studies have unveiled its potential biological activities, including anti-tumor, antibacterial, and antioxidant effects, making it a molecule of increasing interest in medicinal chemistry and pharmacology^{[2][3][4]}.

This document serves as a core technical resource, moving beyond simple data recitation to explain the causality behind experimental choices and to provide robust, self-validating protocols for its synthesis and purification.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and characteristics of Ethyl β -D-fructofuranoside are summarized below.

Property	Value	Source(s)
CAS Number	1820-84-4	[2] [5] [6]
Molecular Formula	$C_8H_{16}O_6$	[1] [7] [8]
Molecular Weight	208.21 g/mol	[1] [5] [8]
IUPAC Name	(2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol	[1]
Synonyms	Ethyl beta-D-fructofuranoside, β -D-Fructofuranoside, ethyl	[1] [7]
Appearance	Powder / Crystalline Solid	[8] [9]
Solubility	Soluble in DMSO, Methanol, Ethanol, Pyridine, Water. Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[2] [4] [9]

Synthesis and Purification: A Bio-Catalytic Approach

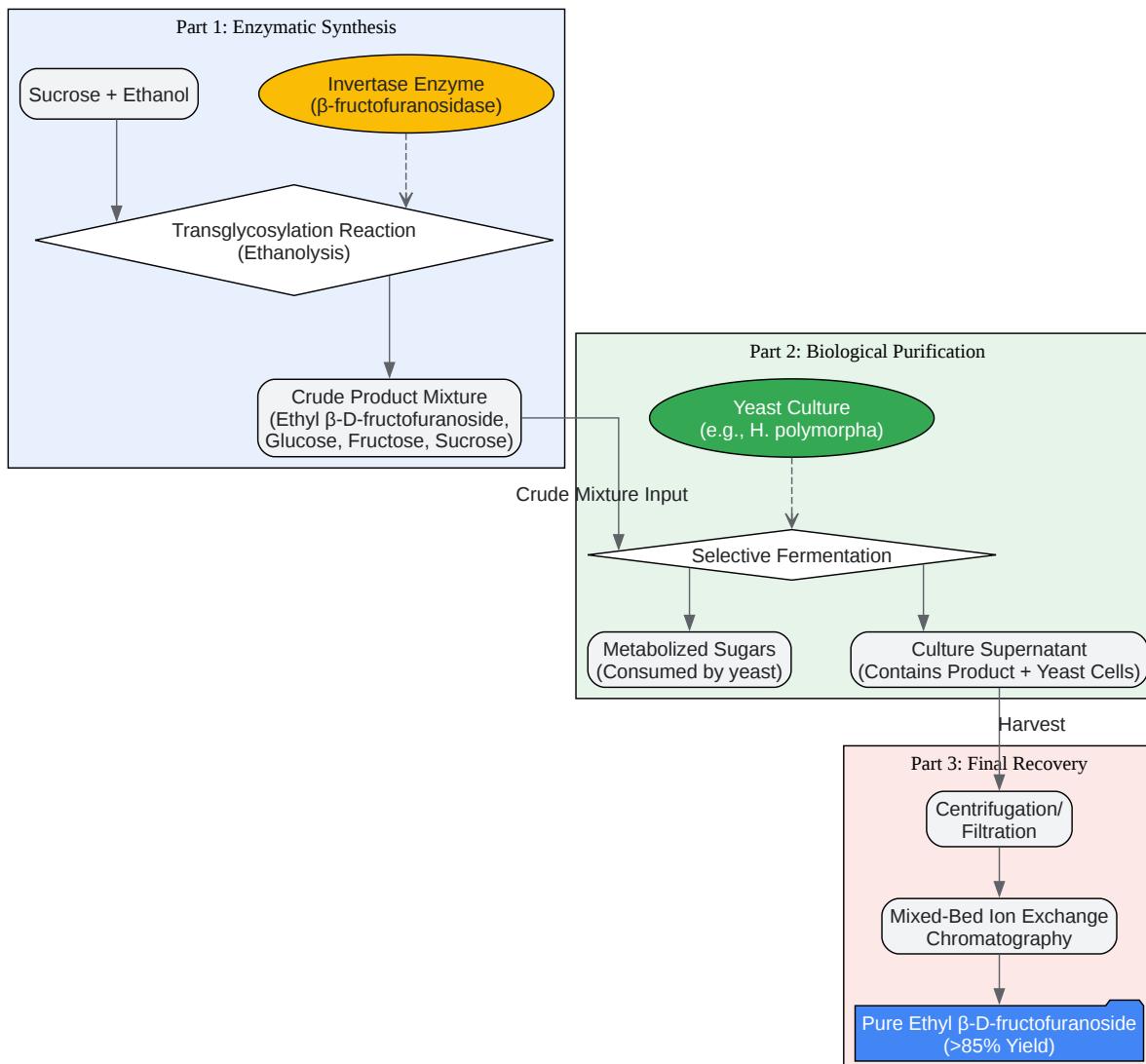
The synthesis of alkyl glycosides like Ethyl β -D-fructofuranoside often leverages enzymatic pathways for their high specificity and milder reaction conditions compared to traditional chemical glycosylation.

Enzymatic Synthesis: Invertase-Catalyzed Ethanolysis

The most commonly reported method for synthesizing Ethyl β -D-fructofuranoside is the ethanolysis of sucrose, catalyzed by the enzyme invertase (a type of β -fructofuranosidase)[\[2\]](#)

[4]. In this reaction, the enzyme cleaves the glycosidic bond in sucrose and, in the presence of ethanol as a nucleophile, transfers the fructose moiety to the ethanol molecule.

Causality Behind the Method: This transglycosylation reaction is a kinetically controlled process. Using a high concentration of ethanol shifts the equilibrium away from simple hydrolysis (which would just yield glucose and fructose) and towards the formation of the desired ethyl glycoside. However, this process invariably results in a complex mixture containing the target product, unreacted sucrose, and the byproducts glucose and fructose[2][4]. This mixture presents a significant downstream purification challenge.


The Purification Challenge and a Biological Solution

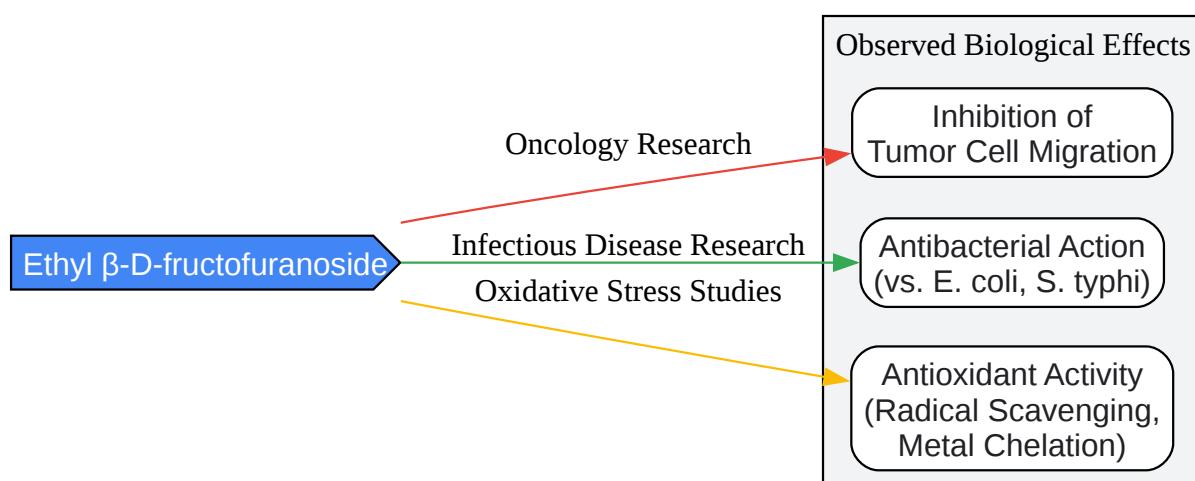
Traditional chromatographic separation of the product from the residual sugars is laborious, difficult to scale, and often requires large volumes of organic solvents[2][4]. A more elegant and scalable solution involves biological purification using specific yeast strains.

Principle of Selective Metabolism: Certain yeasts, such as *Hansenula polymorpha* (also known as *Pichia angusta*) or *Wickerhamomyces anomala*, can rapidly metabolize glucose, fructose, and sucrose but are unable to hydrolyze or consume Ethyl β -D-fructofuranoside[2][4]. This metabolic selectivity provides a powerful tool for purification. By cultivating these yeasts in the crude reaction mixture, the contaminating sugars are consumed as carbon sources, leaving the pure Ethyl β -D-fructofuranoside as the sole major organic compound in the supernatant[2][4]. This biopurification strategy is not only efficient, achieving high product purity, but also aligns with green chemistry principles.

Synthesis and Purification Workflow

The following diagram illustrates the integrated workflow from starting materials to the final purified product.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis and purification of Ethyl β-D-fructofuranoside.

Biological Activities and Potential Applications

Recent research has highlighted several biological activities of Ethyl β -D-fructofuranoside, positioning it as a compound of interest for further investigation.

- **Anti-Tumor Cell Migration:** It has been shown to exhibit positive effects in inhibiting the migration of tumor cells, suggesting potential applications in oncology research[2][4]. The specific pathways involved require further elucidation.
- **Antibacterial Activity:** The compound demonstrates moderate antibacterial activity against several pathogenic strains. In one study, it showed activity against *E. coli*, *S. typhi*, and *S. enterica* with Minimum Inhibitory Concentrations (MICs) of 200 μ g/mL[3]. This suggests a potential role as a lead compound for developing new antibacterial agents.
- **Antioxidant Properties:** Ethyl β -D-fructofuranoside has displayed good antiradical and iron-chelating capabilities. This activity is likely attributable to the availability of hydrogen atoms from its multiple hydroxyl groups[3].

The following diagram conceptualizes the known biological effects.

[Click to download full resolution via product page](#)

Caption: Conceptual overview of the biological activities of Ethyl β -D-fructofuranoside.

Key Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for producing and purifying Ethyl β -D-fructofuranoside in a laboratory setting.

Protocol 1: Invertase-Catalyzed Synthesis

Objective: To synthesize Ethyl β -D-fructofuranoside from sucrose and ethanol.

Materials:

- Sucrose
- Anhydrous Ethanol (200 proof)
- Invertase from baker's yeast (*Saccharomyces cerevisiae*)
- Citrate-phosphate buffer (pH 5.0)
- Magnetic stirrer and stir bar
- Temperature-controlled water bath or heating mantle

Methodology:

- Prepare Substrate Solution: Dissolve sucrose in citrate-phosphate buffer to a final concentration of 50-60% (w/v). High substrate concentration is crucial for favoring the transglycosylation reaction.
- Add Ethanol: Add anhydrous ethanol to the sucrose solution. The volume of ethanol should be approximately 30-50% of the total reaction volume.
- Equilibrate Temperature: Place the reaction vessel in a water bath set to 50-55°C and allow the solution to reach thermal equilibrium.
- Initiate Reaction: Add invertase enzyme to the solution. A typical enzyme loading is 10-20 units per gram of sucrose.

- Incubation: Stir the reaction mixture continuously at 50-55°C for 24-48 hours. The progress can be monitored using Thin Layer Chromatography (TLC) to observe the formation of the new product spot and the depletion of sucrose.
- Terminate Reaction: Deactivate the enzyme by heating the mixture to 90-100°C for 10-15 minutes.
- Result: The resulting solution is the crude product mixture, ready for purification.

Protocol 2: Purification via Selective Yeast Metabolism

Objective: To purify Ethyl β -D-fructofuranoside from the crude synthesis mixture.

Materials:

- Crude product mixture from Protocol 1
- Hansenula polymorpha or Wickerhamomyces anomala yeast strain
- Sterile yeast growth medium (e.g., YPD broth) for inoculum preparation
- Sterile fermentation flask
- Shaking incubator
- Centrifuge

Methodology:

- Prepare Inoculum: Grow a starter culture of the selected yeast strain in a sterile growth medium at 30°C with shaking until it reaches the late exponential phase.
- Inoculate Crude Mixture: Dilute the crude product mixture with sterile water if necessary to reduce osmotic stress on the yeast. Inoculate the mixture with the starter culture (typically 5-10% v/v).
- Fermentation/Purification: Incubate the flask at 30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration. The yeast will consume the glucose, fructose, and sucrose.

- Monitor Sugar Depletion: Monitor the disappearance of the unwanted sugars over 48-72 hours using TLC or HPLC analysis.
- Harvest Product: Once the contaminating sugars are fully consumed, harvest the culture broth.
- Cell Removal: Separate the yeast cells from the supernatant containing the product by centrifugation (e.g., 5000 x g for 15 minutes).
- Final Cleanup (Optional but Recommended): The resulting supernatant contains a high-purity solution of Ethyl β -D-fructofuranoside. For ultra-high purity, pass the supernatant through a mixed-bed ion-exchange resin to remove any salts or charged metabolites^[4].
- Result: A purified aqueous solution of Ethyl β -D-fructofuranoside. The product can be recovered as a solid by lyophilization or solvent evaporation. Structure and purity should be confirmed by NMR and MS analysis^{[2][4]}.

Conclusion

Ethyl β -D-fructofuranoside is a versatile carbohydrate derivative whose full potential is just beginning to be explored. Its interesting biological profile, combined with an efficient and environmentally friendly synthesis and purification pathway, makes it an attractive molecule for researchers in drug discovery, microbiology, and oncology. The methodologies and data presented in this guide provide a solid foundation for scientists to produce, purify, and further investigate this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beta-D-Fructofuranoside, ethyl | C8H16O6 | CID 11769694 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl beta-D-fructofuranoside | CAS:1820-84-4 | Saccharides | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ethyl beta-D-fructofuranoside | CAS:1820-84-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. arctomsci.com [arctomsci.com]
- 7. SmallMolecules.com | .Beta.-D-fructofuranoside,ethyl (inquiry) from alfachemistry | SmallMolecules.com [smallmolecules.com]
- 8. Ethyl β -D-fructofuranoside | CymitQuimica [cymitquimica.com]
- 9. synthose.com [synthose.com]
- To cite this document: BenchChem. [Ethyl beta-D-fructofuranoside CAS number 1820-84-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160367#ethyl-beta-d-fructofuranoside-cas-number-1820-84-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com